REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1([Li])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C>[C:7]1([C:5]2[CH2:4][CH:3]=[CH:2][CH:1]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
2.3 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |